

A Comprehensive Technical Guide to 3,3'-Iminodipropionitrile (IDPN)

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Compound of Interest

Compound Name: 3,3'-Iminodipropionitrile

Cat. No.: B089418

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Introduction

3,3'-Iminodipropionitrile (IDPN) is a synthetic nitrile compound recognized for its potent and selective neurotoxic effects.[1][2] It serves as a critical chemical tool in neuroscience research to induce a reliable and consistent experimental model of certain neurological disorders.[2] Specifically, IDPN intoxication in animal models produces a characteristic syndrome of motor abnormalities, including hyperactivity, circling, and head-weaving, which has been used to study conditions such as dystonia and motor neuron diseases.[3] Its mechanism of action, primarily involving the disruption of axonal transport, provides a valuable model for investigating the pathophysiology of neurodegenerative processes.[4][5] This guide offers a detailed overview of the chemical properties, synthesis, toxicological profile, and experimental applications of IDPN.

Chemical and Physical Properties

3,3'-Iminodipropionitrile is a colorless to light yellow liquid under standard conditions.[6] It is soluble in water and moisture-sensitive, which can lead to a buildup of pressure in sealed containers over time.[6][7]

Table 1: Chemical Identifiers and Molecular Structure

Identifier	Value
CAS Number	111-94-4[8]
Molecular Formula	C ₆ H ₉ N ₃ [8]
Molecular Weight	123.16 g/mol [8]
IUPAC Name	3,3'-Azanediylidipropanenitrile[2]
Synonyms	Bis(2-cyanoethyl)amine, IDPN, BBCE[8]
Linear Formula	HN(CH ₂ CH ₂ CN) ₂
SMILES	C(CNCCC#N)C#N[9]
InChI Key	SBAJRGRUGUQKAF-UHFFFAOYSA-N[6]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Liquid[10]
Appearance	Clear, colorless to yellow liquid[10]
Melting Point	-6 °C (21 °F)[11]
Boiling Point	173 °C (343 °F) at 10 mmHg[10][11]
Density	1.02 g/mL at 25 °C
Water Solubility	Soluble (≥100 mg/mL at 20 °C)[11]
Flash Point	>93 °C (>200 °F)[10]
Vapor Pressure	1 mmHg at 140 °C[10]
Refractive Index	1.4700 at 20 °C[6]
Stability	Stable, but moisture sensitive.[7] May explode in a sealed container.[6]

Synthesis and Manufacturing

The primary industrial synthesis of **3,3'-Iminodipropionitrile** involves the reaction of acrylonitrile with ammonia. This cyanoethylation reaction can be controlled to favor the formation of the secondary amine, IDPN, over the primary (β -aminopropionitrile) or tertiary amine (tris(2-cyanoethyl)amine).

Experimental Protocol: Synthesis from Acrylonitrile and Ammonia

A common laboratory-scale synthesis is adapted from procedures reported in organic synthesis literature.^[7]

Objective: To synthesize **3,3'-Iminodipropionitrile** (bis-(β -cyanoethyl) amine) from acrylonitrile and aqueous ammonia.

Materials:

- Acrylonitrile (polymer-free)
- Concentrated ammonium hydroxide (28-30% ammonia)
- Heavy-walled, pressure-resistant reaction bottles
- Distillation apparatus (Claisen flask)
- Vacuum source

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, combine cold acrylonitrile and concentrated ammonium hydroxide in a heavy-walled reaction bottle. A typical molar ratio involves an excess of ammonia to acrylonitrile. For example, 80g (1.5 moles) of acrylonitrile can be added to 400 mL of concentrated ammonium hydroxide.^[7]
- **Sealing and Reaction:** Securely seal the reaction vessel. The mixture is shaken until it becomes homogeneous. An exothermic reaction will occur, and the temperature will rise. The reaction is typically allowed to proceed at room temperature for several hours or overnight.^[7]

- Work-up and Isolation: After the reaction is complete, the mixture is transferred to a distillation flask. Water and excess ammonia are removed under reduced pressure.[7]
- Purification: The remaining higher-boiling products are fractionally distilled under vacuum to isolate **3,3'-Iminodipropionitrile** from other cyanoethylated products.[7]

Safety Note: Acrylonitrile is a toxic and flammable compound. This synthesis should be performed with appropriate personal protective equipment in a certified chemical fume hood.

Toxicology and Safety

IDPN is a neurotoxin with significant health hazards.[1][2] Exposure can lead to a range of adverse effects, primarily targeting the central nervous system.

Table 3: Quantitative Toxicity Data

Test	Species	Route	Value
LD50	Rat	Oral	2700 mg/kg[10]
LD50	Mouse	Oral	>3200 mg/kg[10]
LD50	Rabbit	Skin	2520 µL/kg[10]

Key Hazards:

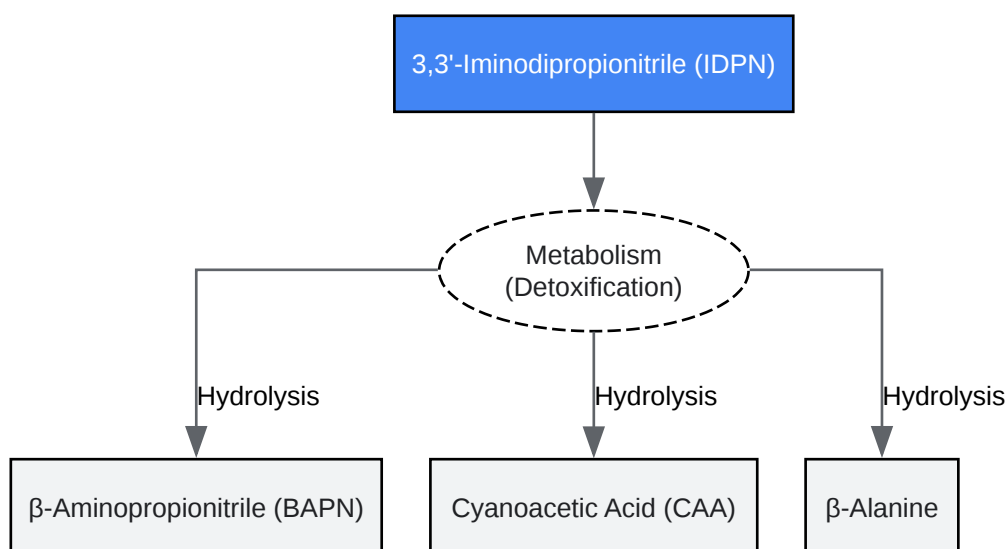
- Neurotoxicity: Causes an irreversible movement disorder characterized by circling, head bobbing, and backward movement.[2] It selectively damages vestibular and cochlear hair cells, leading to ototoxicity.[2]
- Hepatotoxicity: IDPN has demonstrated toxic effects on the liver.[2]
- Irritation: Causes irritation to the eyes, skin, and respiratory tract.[10]
- Chemical Reactivity: Incompatible with strong oxidizing agents and acids.[11] Mixing with strong oxidizing acids can lead to violent reactions.[11] It may polymerize in the presence of certain metals.[11]

Mechanism of Action and Metabolism

The neurotoxicity of IDPN is primarily attributed to its ability to disrupt the slow axonal transport of neurofilaments.[4] This leads to massive accumulations of neurofilaments in the proximal axon, forming large swellings and ultimately causing distal axonal degeneration.

Metabolic Pathway

In vivo, IDPN undergoes metabolic detoxification. The primary metabolites identified in rats are β -aminopropionitrile (BAPN), cyanoacetic acid (CAA), and β -alanine.[1] None of these metabolites are considered neurotoxic, suggesting that metabolism is a detoxification pathway.
[1]

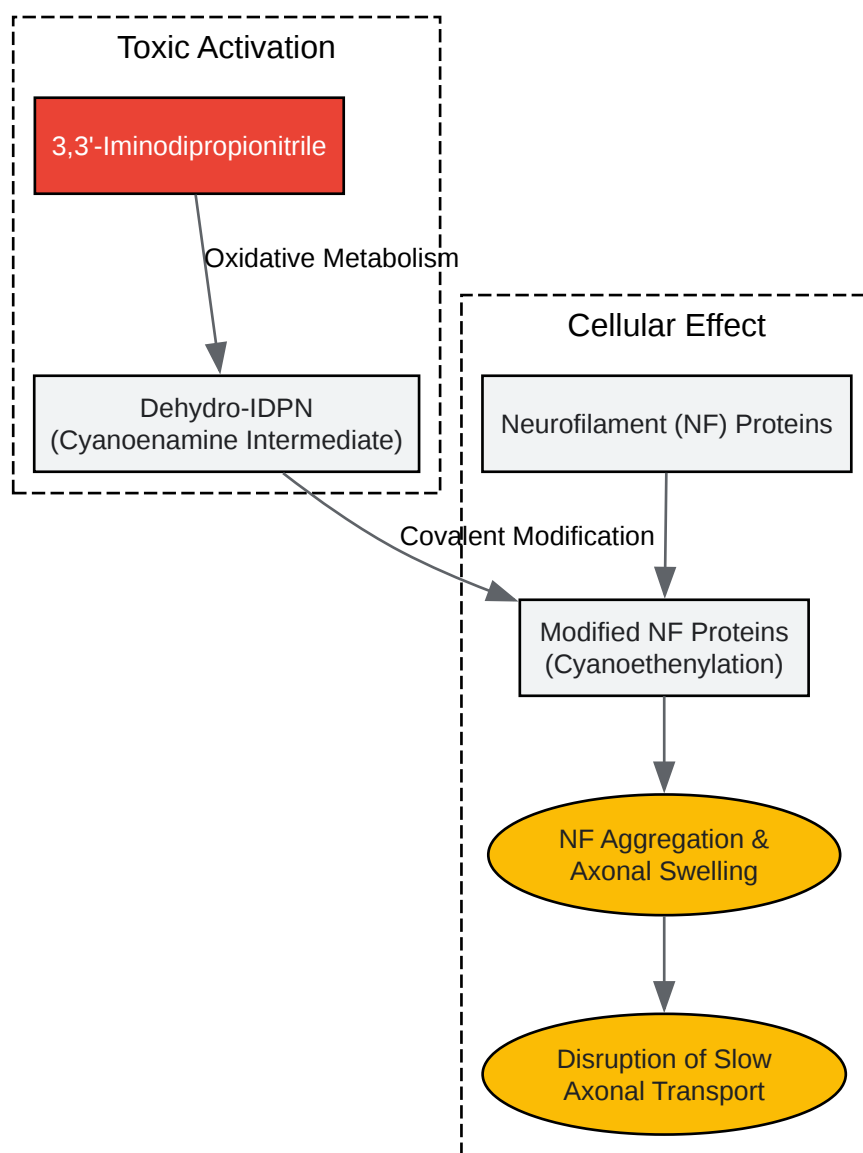


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Caption: Metabolic detoxification pathway of IDPN.

Hypothesized Toxic Activation Pathway

A leading hypothesis for the toxic action of IDPN involves its metabolic activation to a reactive intermediate.[4] This proposed mechanism involves the oxidative metabolism of the amine to form a resonance-stabilized cyanoenamine, dehydro-IDPN. This reactive intermediate can then covalently modify proteins, specifically the lysine residues in the tail domains of neurofilament subunits, leading to their aggregation and the disruption of axonal transport.[4]



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Caption: Hypothesized mechanism of IDPN neurotoxicity.

Experimental Applications and Protocols

IDPN is widely used to create animal models for studying the cellular and molecular basis of neurodegeneration and motor disorders.

Experimental Protocol: Induction of Neurotoxicity in Rodents

Objective: To induce a characteristic neurotoxic syndrome in rats for behavioral and histological analysis.

Materials:

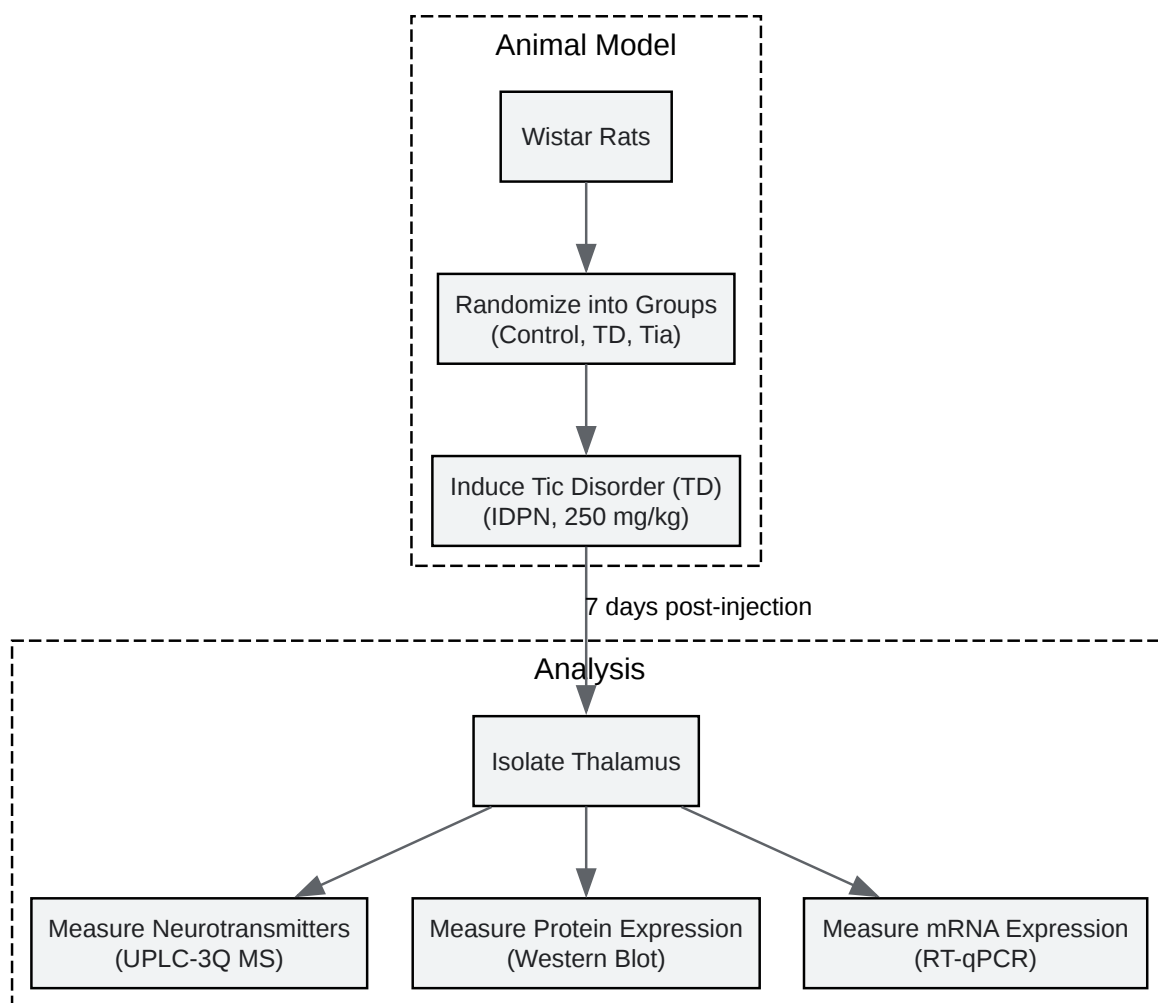
- **3,3'-Iminodipropionitrile (IDPN)**
- Saline solution (0.9%) or appropriate vehicle
- Wistar or Long-Evans rats
- Apparatus for behavioral assessment (e.g., open field for motor activity, acoustic startle chamber)
- Tissue fixation and processing reagents for histology

Procedure:

- **Dosing:** IDPN is typically administered via intraperitoneal (i.p.) injection or in drinking water. A common dosing regimen is 250 mg/kg i.p. for several consecutive days.[\[2\]](#) Doses can be adjusted to produce varying levels of toxicity.
- **Behavioral Assessment:** Animals are monitored for the development of the IDPN-induced syndrome. This includes scoring for stereotyped behaviors such as vertical head movements, lateral head weaving, circling, and backward propulsion.[\[2\]](#) Motor activity and startle responses can be quantified using automated systems.[\[3\]](#)
- **Tissue Collection and Analysis:** At the conclusion of the study, animals are euthanized, and neural tissues (e.g., brain, spinal cord, vestibular ganglia) are collected. Tissues are fixed, sectioned, and stained (e.g., with silver stains or antibodies against neurofilament proteins) to visualize axonal swellings and other pathological changes.[\[5\]](#)
- **Metabolite Analysis:** For metabolic studies, urine can be collected and analyzed for IDPN metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) following isolation by methods such as ion-exchange chromatography.[\[1\]](#)

Experimental Workflow: Neurotransmitter Analysis in IDPN-Treated Rats

A recent study investigated metabolic abnormalities in the thalamus of IDPN-treated rats to model tic disorders.[2]



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